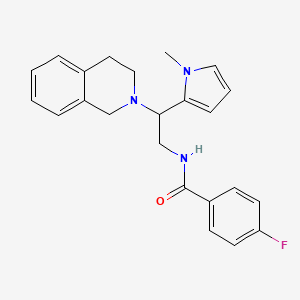

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is an intricate organic compound, renowned for its potential applications in various scientific fields. Its complex structure and diverse functional groups make it a fascinating subject for both synthetic and applied chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole.

Reaction Conditions

Step 1: : Functionalization of 3,4-dihydroisoquinoline by introducing an alkyl chain. This step typically involves alkyl halides in the presence of a base such as potassium carbonate.

Step 2: : Coupling with 1-methyl-1H-pyrrole, often through a condensation reaction using reagents like EDCI or DCC to form the desired linkage.

Step 3: : Introduction of the 4-fluorobenzamide moiety through an amide coupling reaction, facilitated by reagents like HATU or coupling agents under mild conditions.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity:

Optimization of Reaction Parameters: : Factors like temperature, solvent choice, and reaction time are crucial. Large-scale reactions might employ continuous flow techniques to enhance efficiency.

Purification: : Post-synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation at the isoquinoline ring, forming N-oxides.

Reduction: : It may be reduced at the fluorobenzamide group, converting the amide to an amine.

Substitution: : The fluorine atom on the benzamide ring can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: : Reagents such as mCPBA or hydrogen peroxide under acidic conditions.

Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles like amines or thiols in the presence of a base such as potassium tert-butoxide.

Major Products

Oxidation: : N-oxides of the dihydroisoquinoline ring.

Reduction: : Amino derivatives of the 4-fluorobenzamide.

Substitution: : Substituted fluorobenzamides with various nucleophiles attached.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide. For instance, related compounds have been evaluated for their efficacy against human tumor cell lines, showing promising results in inhibiting cell growth at low micromolar concentrations . The compound's structure, featuring the dihydroisoquinoline and pyrrole moieties, is believed to enhance its interaction with cancer-related molecular targets.

Mechanisms of Action

The mechanism by which this compound exerts its effects involves interactions with specific enzymes and receptors. The dihydroisoquinoline and pyrrole rings provide structural stability that facilitates binding to target proteins, modulating various biological pathways. This mechanism is crucial for its potential use in treating malignancies .

Neuropharmacological Potential

Dopaminergic Modulation

Compounds structurally related to this compound have been identified as allosteric modulators of dopamine receptors. For instance, research has shown that specific analogs can selectively modulate D1 dopamine receptors, which are implicated in various neurological disorders . This suggests a potential application in treating conditions such as schizophrenia and Parkinson's disease.

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Similar compounds have demonstrated significant activity against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups in the structure is believed to enhance antimicrobial efficacy by increasing membrane permeability or disrupting microbial metabolic processes .

Structure-Activity Relationship Studies

Comparative Analysis

Comparative studies have revealed that modifications to the core structure of this compound can lead to variations in biological activity. For instance, altering substituents on the pyrrole or isoquinoline rings can significantly impact the compound's potency and selectivity towards different biological targets .

Data Table: Summary of Biological Activities

Mecanismo De Acción

Molecular Targets: : The compound interacts with specific receptors or enzymes, altering their activity. Its isoquinoline and pyrrole moieties are key in binding to these targets.

Pathways Involved: : Modulates pathways related to neurotransmission or enzymatic reactions, depending on its specific application.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-(1H-indol-3-yl)-2-(pyridin-2-yl)ethyl)-4-chlorobenzamide

N-(2-(3,4-dihydroquinolin-2(1H)-yl)-2-(1-methyl-1H-imidazol-2-yl)ethyl)-4-methylbenzamide

N-(2-(quinolin-3-yl)-2-(1H-pyrrol-1-yl)ethyl)-4-iodobenzamide

Comparison

Structural Differences: : The presence of isoquinoline and pyrrole rings, along with the fluorobenzamide group, sets it apart.

Functional Groups: : The fluorine atom adds unique reactivity compared to other halogens or substituents.

Applications: : Its specific combination of functional groups broadens its application spectrum, making it a versatile compound in research and industry.

Hope this covers what you were looking for! Let me know if there’s anything else you need.

Actividad Biológica

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H25N3O

- Molecular Weight : 323.4 g/mol

- CAS Number : 1049361-36-5

Research indicates that compounds like this compound exhibit biological activity through various mechanisms:

- Dopaminergic Modulation : It has been shown to interact with dopamine receptors, which is significant for treating conditions like Parkinson's disease and schizophrenia .

- Neuroprotective Effects : The compound may protect neuronal cells from degeneration, potentially through antioxidant pathways .

Biological Activity

The biological activities of this compound are summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Study on Schizophrenia Models :

- Neuroprotection in Parkinson's Disease :

- Cognitive Impairment Studies :

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c1-26-13-4-7-21(26)22(15-25-23(28)18-8-10-20(24)11-9-18)27-14-12-17-5-2-3-6-19(17)16-27/h2-11,13,22H,12,14-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBSXUJWHUJQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.